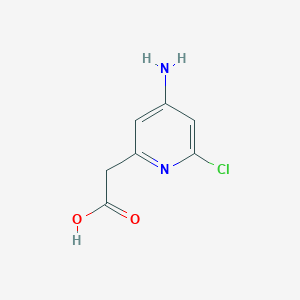
2-Tert-butoxy-4-(cyclohexyloxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxy-4-(cyclohexyloxy)phenol is an organic compound with the molecular formula C16H24O3 and a molecular weight of 264.36 g/mol . It is a phenolic compound characterized by the presence of tert-butoxy and cyclohexyloxy groups attached to a benzene ring. This compound is primarily used in research and development, particularly in the fields of chemistry and materials science.
Preparation Methods
The preparation of 2-Tert-butoxy-4-(cyclohexyloxy)phenol involves several synthetic routes. One common method is the condensation of phenol with epoxy cyclohexane, followed by alkylation on the benzene ring . The reaction conditions typically involve the use of catalysts such as ferric chloride and solvents like 1,2-ethylene dichloride.
Chemical Reactions Analysis
2-Tert-butoxy-4-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, often facilitated by bases or acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Tert-butoxy-4-(cyclohexyloxy)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-4-(cyclohexyloxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the tert-butoxy and cyclohexyloxy groups influence the compound’s hydrophobic interactions and overall stability .
Comparison with Similar Compounds
Similar compounds to 2-Tert-butoxy-4-(cyclohexyloxy)phenol include:
2-tert-Butyl-4-methylphenol: This compound has a similar structure but with a methyl group instead of a cyclohexyloxy group.
4-tert-Butylphenol: Lacks the cyclohexyloxy group and has different chemical properties and applications.
Properties
Molecular Formula |
C16H24O3 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C16H24O3/c1-16(2,3)19-15-11-13(9-10-14(15)17)18-12-7-5-4-6-8-12/h9-12,17H,4-8H2,1-3H3 |
InChI Key |
YBJBRNAOJAOGRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)OC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14852758.png)



![Methyl((7-methylimidazo[1,2-A]pyridin-3-YL)methyl)amine](/img/structure/B14852766.png)

